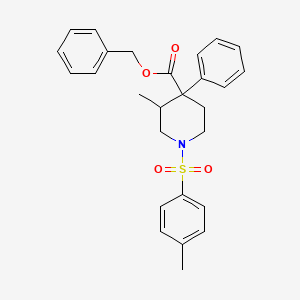

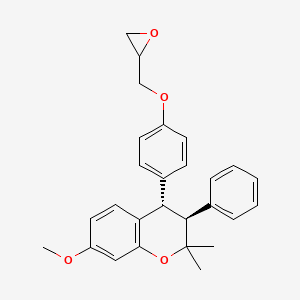

Benzyl 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 281-233-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. This compound is known for its role as a radical initiator in polymerization processes, making it a crucial component in the production of polymers and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine: This step produces the intermediate compound, which is then further processed.

Purification: The intermediate compound is purified to remove any impurities and by-products.

Final Reaction: The purified intermediate is subjected to further reaction conditions to yield 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and minimize waste. Key steps include:

Raw Material Handling: Ensuring the quality and purity of acetone cyanohydrin and hydrazine.

Reaction Control: Maintaining optimal temperature, pressure, and reaction time to achieve high conversion rates.

Product Isolation: Efficient separation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which can initiate various polymerization reactions.

Common Reagents and Conditions

Reagents: The compound itself acts as a radical initiator.

Conditions: Elevated temperatures are typically required to induce decomposition and radical formation.

Major Products

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which then participate in the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some key applications include:

Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile and polystyrene.

Biological Studies: Employed in studies involving radical-induced processes and mechanisms.

Material Science: Utilized in the development of new materials with specific properties, such as hydrogels and nanocomposites.

Industrial Applications: Applied in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The process can be summarized as follows:

Decomposition: Upon heating, 2,2’-azobis(2-methylpropionitrile) decomposes to form two free radicals.

Initiation: The free radicals react with monomer molecules, creating active sites for polymerization.

Propagation: The active sites continue to react with additional monomer molecules, leading to the growth of polymer chains.

Termination: The polymerization process is terminated when two free radicals combine, or when a radical reacts with an inhibitor.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a radical initiator and its ability to decompose at relatively low temperatures. Similar compounds include:

Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures compared to 2,2’-azobis(2-methylpropionitrile).

2,2’-azobis(2,4-dimethylvaleronitrile): A similar compound with a slightly different structure, used in specific polymerization processes.

Di-tert-butyl Peroxide: A radical initiator with different decomposition characteristics and applications.

Properties

CAS No. |

83898-25-3 |

|---|---|

Molecular Formula |

C27H29NO4S |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

benzyl 3-methyl-1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C27H29NO4S/c1-21-13-15-25(16-14-21)33(30,31)28-18-17-27(22(2)19-28,24-11-7-4-8-12-24)26(29)32-20-23-9-5-3-6-10-23/h3-16,22H,17-20H2,1-2H3 |

InChI Key |

BKRKRKJVVVDWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

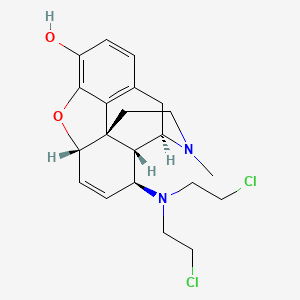

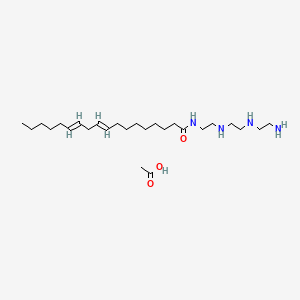

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)